molecular formula C15H28N2O3 B3027368 (S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate CAS No. 1286209-07-1

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate

Cat. No. B3027368
CAS RN: 1286209-07-1
M. Wt: 284.39
InChI Key: BCTFNJAAWPWZKN-ZDUSSCGKSA-N
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Description

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate is a compound that belongs to the class of pyrrolidine-based compounds. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Process Development and Scale-Up : A practical and scalable synthesis of a related compound, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, was developed using a one-pot, two-step telescoped sequence, highlighting its utility in pharmaceutical manufacturing (Li et al., 2012).

  • Control of Lithiation Site : Research on the lithiation of related compounds shows site-specific reactions, which are important for the synthesis of various substituted derivatives (Smith et al., 2013).

  • Characterization of Structure : The compound exhibits interesting structural properties like intramolecular hydrogen bonds, which are significant for understanding its reactivity and interaction with other molecules (Weber et al., 1995).

Applications in Organic Chemistry

  • Synthesis of N-Substituted Pyrrolidin-3-ylmethanamine : An efficient process for the synthesis of important drug intermediates was designed, demonstrating the compound's role in the development of new pharmaceutical agents (Geng Min, 2010).

  • Photoredox-Catalyzed Reactions : The compound was used in photoredox-catalyzed amination reactions, showcasing its utility in facilitating complex chemical transformations under mild conditions (Wang et al., 2022).

  • Enantioselective Synthesis : Its use in the enantioselective synthesis of complex molecules, such as (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, highlights its potential in creating chirally pure pharmaceutical compounds (Chung et al., 2005).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : The structure of related compounds was characterized using techniques like X-ray diffraction, providing insights into their molecular conformations (Naveen et al., 2007).

  • Hydrogen Bonding Studies : Investigations into the hydrogen bonding properties of similar compounds can provide crucial information for designing molecules with desired physical and chemical properties (Baillargeon et al., 2014).

properties

IUPAC Name

tert-butyl N-[(3S)-1-(oxan-4-ylmethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)16-13-4-7-17(11-13)10-12-5-8-19-9-6-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTFNJAAWPWZKN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113388
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 1-(oxan-4-ylmethyl)pyrrolidin-3-ylcarbamate

CAS RN

1286209-07-1
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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